molecular formula C9H15N3O3 B13616366 5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13616366
M. Wt: 213.23 g/mol
InChI Key: WLFPCAVSVRZOEX-UHFFFAOYSA-N
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Description

5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction is usually catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds as follows:

  • Preparation of the azide intermediate.
  • Preparation of the alkyne intermediate.
  • Cycloaddition reaction between the azide and alkyne in the presence of a copper(I) catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxylic acid: Lacks the isopropyl and methoxyethyl substituents.

    5-Methyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an isopropyl group.

    5-Isopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid: Contains a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropyl and methoxyethyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes or receptors.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O3/c1-6(2)8-7(9(13)14)10-11-12(8)4-5-15-3/h6H,4-5H2,1-3H3,(H,13,14)

InChI Key

WLFPCAVSVRZOEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1CCOC)C(=O)O

Origin of Product

United States

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